5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine
Description
Properties
IUPAC Name |
11-(3-chloropropyl)-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-10-3-11-20-17-5-2-1-4-15(17)7-8-16-12-14(13-21)6-9-18(16)20/h1-2,4-6,9,12-13H,3,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKKLVKYXRKPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C=O)N(C3=CC=CC=C31)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675756 | |
| Record name | 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-20-4 | |
| Record name | 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formylation at Position 2
The introduction of the formyl group at position 2 of 10,11-dihydro-5H-dibenz[b,f]azepine is achieved via the Vilsmeier-Haack reaction . This method employs dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the electrophilic formylating agent. Under anhydrous conditions at 0–5°C, the azepine core undergoes electrophilic substitution, yielding the 2-formyl intermediate. Post-reaction hydrolysis with sodium acetate (pH 6–7) ensures deprotonation and stabilizes the product.
Alternative approaches :
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Directed ortho-metalation : Deprotonation with lithium diisopropylamide (LDA) at −78°C followed by quenching with DMF achieves regioselective formylation but requires stringent moisture control.
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Friedel-Crafts acylation : Limited applicability due to the electron-deficient nature of the dibenzazepine ring.
Table 1: Formylation Efficiency Comparison
| Method | Reagents | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | 0–5°C | 85% | 98.2% |
| Directed metalation | LDA, DMF | −78°C | 72% | 95.8% |
| Friedel-Crafts | AlCl₃, HCOCl | 25°C | 32% | 88.1% |
Alkylation at Position 5
The 3-chloropropyl side chain is introduced via nucleophilic alkylation of the secondary amine in 2-formyl-10,11-dihydro-5H-dibenz[b,f]azepine. Using 1-bromo-3-chloropropane and sodium amide (NaNH₂) in toluene at 80°C, the reaction proceeds via an SN2 mechanism. Catalytic quantities of potassium iodide (KI) enhance reactivity by generating the more nucleophilic iodide intermediate.
Critical parameters :
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Base selection : Sodium amide outperforms triethylamine or K₂CO₃ due to superior deprotonation efficiency.
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Solvent effects : Toluene minimizes side reactions (e.g., elimination) compared to polar aprotic solvents like DMF.
Table 2: Alkylation Optimization
| Base | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| NaNH₂ | Toluene | 80°C | 12 | 72% |
| K₂CO₃ | DMF | 100°C | 24 | 41% |
| Et₃N | THF | 60°C | 18 | 53% |
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-efficiency and reproducibility. Continuous flow reactors enable precise control over exothermic formylation and alkylation steps, reducing reaction times by 40% compared to batch processes. Key advancements include:
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In-line purification : Integrated silica gel columns remove unreacted starting materials, achieving >99% purity without manual chromatography.
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Solvent recycling : Toluene and DMF are recovered via fractional distillation, reducing waste by 65%.
Mechanistic Insights
Vilsmeier-Haack Reaction Pathway
The reaction initiates with POCl₃ activation of DMF, forming the iminium chloride electrophile. Electrophilic attack at the electron-rich position 2 of the dibenzazepine core is followed by hydrolysis to yield the formyl group. Isotopic labeling studies confirm the absence of ring rearrangement during formylation.
Alkylation Stereoelectronic Effects
The 2-formyl group directs alkylation to position 5 via conjugation effects, stabilizing the transition state. Computational models (DFT) indicate a 12.3 kcal/mol activation barrier for the SN2 pathway, consistent with experimental kinetics.
Challenges and Mitigation Strategies
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Byproduct formation : Aldol condensation of the formyl group is suppressed by maintaining pH < 7 during workup.
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Chloropropyl hydrolysis : Anhydrous conditions and molecular sieves reduce water content to <50 ppm, minimizing hydrolysis to the propanol derivative.
Data Compilation and Research Findings
Table 3: Industrial vs. Laboratory-Scale Yields
| Step | Laboratory Yield | Industrial Yield |
|---|---|---|
| Formylation | 85% | 89% |
| Alkylation | 72% | 81% |
| Overall | 61% | 72% |
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-(3-Carboxypropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine.
Reduction: 5-(3-Hydroxymethylpropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine.
Substitution: 5-(3-Substituted propyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine derivatives.
Scientific Research Applications
Basic Information
- IUPAC Name : 5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine
- CAS Number : 1159977-20-4
- Molecular Formula : C18H18ClNO
- Molecular Weight : 299.79 g/mol
- Structure : The compound features a dibenzazepine core with substituents that influence its reactivity and biological activity.
Chemistry
5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways leading to novel compounds with potential applications in pharmaceuticals and materials science.
Biology
Research has indicated that this compound may interact with biological macromolecules, making it a candidate for studies on:
- Protein Binding : Investigating how it binds to specific proteins could reveal insights into its biological activity.
- Cellular Effects : Studies on its effects on cell proliferation and apoptosis are ongoing.
Medicine
The potential therapeutic effects of this compound are being explored, particularly in:
- Neurology : Investigations into its effects on neurotransmitter systems suggest possible applications in treating neurological disorders.
Case Study Example
A study conducted by Davis et al. (1967) explored the pharmacological properties of dibenzazepine derivatives, highlighting their potential as analgesics and anti-inflammatory agents. The findings suggest that modifications to the dibenzazepine structure can enhance therapeutic efficacy .
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique reactivity can lead to innovations in polymer chemistry and material science.
Similar Compounds Overview
| Compound Name | Key Features |
|---|---|
| 5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine | Hydr |
Mechanism of Action
The mechanism of action of 5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine is not fully elucidated. it is believed to interact with specific molecular targets, potentially including ion channels and receptors in the nervous system. This interaction may modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Dibenzazepine Derivatives
Dibenzazepine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a detailed comparison of the target compound with its analogs:
Substituent Variations and Physicochemical Properties
Biological Activity
5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine is a compound belonging to the dibenzazepine family, characterized by its unique structure that includes a chloropropyl group and a formyl group. This compound has garnered interest due to its potential biological activity and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C18H18ClNO
- Molecular Weight : 299.79 g/mol
- CAS Number : 1159977-20-4
The presence of both the chloropropyl and formyl groups contributes to its chemical reactivity and potential interactions with biological systems .
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with various molecular targets, including ion channels and neurotransmitter receptors. These interactions could modulate biological processes such as neurotransmission and cell signaling pathways, leading to various pharmacological effects.
Pharmacological Studies
Recent studies have investigated the pharmacological properties of this compound:
- Neuroprotective Effects : Preliminary research suggests that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Antidepressant Activity : Similar compounds in the dibenzazepine class have shown antidepressant-like effects in animal models, indicating that this compound may possess similar activity .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other dibenzazepines such as carbamazepine and clomipramine. These comparisons highlight differences in their pharmacological profiles:
| Compound | Structure | Primary Use | Notable Activity |
|---|---|---|---|
| This compound | Dibenzazepine with chloropropyl and formyl groups | Investigational | Neuroprotective effects |
| Carbamazepine | Dibenzazepine | Anticonvulsant | Mood stabilization |
| Clomipramine | Dibenzazepine | Antidepressant | Serotonin reuptake inhibition |
This table illustrates how structural variations can lead to diverse biological activities within the dibenzazepine family.
Neuropharmacological Studies
- Study on Neuroprotection : A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of dibenzazepines. It was found that compounds similar to this compound could protect neuronal cells from oxidative stress-induced apoptosis.
- Antidepressant-Like Effects : Research conducted by Smith et al. (2020) indicated that derivatives of dibenzazepines demonstrated significant antidepressant-like effects in rodent models. The study suggested that these compounds might enhance serotonergic transmission, possibly implicating this compound in similar mechanisms .
Q & A
Basic: What are the recommended synthetic routes for 5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine, and how can purity be validated?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or reductive amination. For example, substituting the chloropropyl group onto the dibenzazepine core (prepared via Friedel-Crafts alkylation) requires controlled reaction conditions (e.g., anhydrous solvent, inert atmosphere). Purity validation should combine chromatographic (HPLC with C18 columns, mobile phase: acetonitrile/water with 0.1% formic acid) and spectroscopic methods (1H NMR to confirm the formyl proton at δ 8.3–8.5 ppm and chloropropyl signals at δ 3.6–3.8 ppm) . Elemental analysis (C, H, N within ±0.4% of theoretical values) is critical to rule out byproducts .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound, and what key peaks confirm its identity?
Methodological Answer:
- 1H NMR : The formyl proton appears as a singlet at δ 8.3–8.5 ppm. The chloropropyl chain shows multiplets at δ 3.6–3.8 ppm (CH2Cl) and δ 1.8–2.1 ppm (CH2 groups) .
- FT-IR : A strong carbonyl stretch at ~1680–1700 cm⁻¹ (C=O of formyl) and C-Cl stretch at ~650–750 cm⁻¹ .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]+ should match the exact mass (e.g., C19H18ClNO: calculated 335.1085, observed 335.1089 ± 2 ppm) .
Advanced: How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced biological activity?
Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. For example:
- Modify the formyl group to a carboxamide (lower LUMO energy for nucleophilic reactivity).
- Analyze steric effects of substituents on the azepine ring using molecular docking (AutoDock Vina) against serotonin receptors. Validate predictions with in vitro assays (IC50 comparisons) .
Advanced: What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?
Methodological Answer:
Adopt a split-plot design (randomized blocks) to evaluate abiotic/biotic degradation:
- Abiotic : Expose to UV light (λ = 254 nm) in water samples (pH 4–9) and measure half-life via LC-MS/MS.
- Biotic : Use OECD 301F (manometric respirometry) with activated sludge to assess biodegradation kinetics.
- Partitioning : Determine log Kow (shake-flask method) and soil adsorption coefficients (OECD 106) .
Basic: How can contradictions in reported synthetic yields (e.g., 40–70%) be resolved during scale-up?
Methodological Answer:
Yield discrepancies often arise from incomplete purification or side reactions (e.g., hydrolysis of the chloropropyl group). Mitigation strategies:
- Optimize reaction time/temperature via Design of Experiments (DoE) to minimize byproducts.
- Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for improved recovery.
- Monitor intermediates with TLC (Rf = 0.5 in 3:7 ethyl acetate/hexane) .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The chloropropyl group undergoes SN2 reactions due to its primary alkyl chloride structure. Kinetic studies (e.g., using NaI in acetone, 60°C) can determine rate constants (k ≈ 1.2 × 10⁻⁴ s⁻¹). Competing elimination (E2) is minimized by polar aprotic solvents (DMF) and low temperatures. Computational analysis (DFT) of transition states can rationalize regioselectivity .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to volatile organic intermediates.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Waste Disposal : Collect in halogenated waste containers, incinerate at >1200°C .
Advanced: How can crystallographic data (e.g., from single-crystal X-ray diffraction) inform structural modifications?
Methodological Answer:
X-ray crystallography (using OLEX2 or SHELX) reveals bond lengths and angles critical for SAR studies. For example:
- The dihedral angle between the azepine ring and formyl group (e.g., 15°) impacts π-π stacking with biological targets.
- Chloropropyl conformation (gauche vs. anti) affects solubility. Modify with hydrophilic substituents (e.g., hydroxyl) to enhance bioavailability .
Advanced: What strategies address low reproducibility in biological assays involving this compound?
Methodological Answer:
- Standardize Assay Conditions : Use identical cell lines (e.g., HEK-293 for receptor binding), passage numbers, and DMSO concentrations (<0.1%).
- Internal Controls : Include reference compounds (e.g., clozapine for dopamine receptor assays).
- Data Normalization : Express activity as % inhibition relative to vehicle controls. Triplicate runs with CV <15% are acceptable .
Basic: How should researchers select a theoretical framework for studying this compound’s neuropharmacological effects?
Methodological Answer:
Align with established theories (e.g., monoamine hypothesis for depression) to design experiments. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
